molecular formula C7H8N4O3 B144653 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 126865-37-0

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B144653
CAS No.: 126865-37-0
M. Wt: 196.16 g/mol
InChI Key: LMRYNJIHZGCSKD-UHFFFAOYSA-N
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Description

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential structural motifs in several natural products and pharmaceuticals due to their broad spectrum of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of potassium tert-butoxide in dry ethylene glycol at elevated temperatures under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and safe, often involving multiple steps to ensure high yield and purity. These methods are optimized for scalability and safety, considering factors such as reaction kinetics, thermal events, and proper temperature control .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting nitric oxide production.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit the production of nitric oxide by interfering with the activity of inducible nitric oxide synthase (iNOS). This inhibition is crucial for its potential therapeutic effects in reducing inflammation and other related conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine
  • 2,4-Diamino-6-chloropyrimidine
  • 2,4-Diamino-6-(2-hydroxyethoxy)pyrimidine

Properties

IUPAC Name

2-amino-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c8-3-4-5(13)10-7(9)11-6(4)14-2-1-12/h12H,1-2H2,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRYNJIHZGCSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=O)NC(=N1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377591
Record name 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126865-37-0
Record name 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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